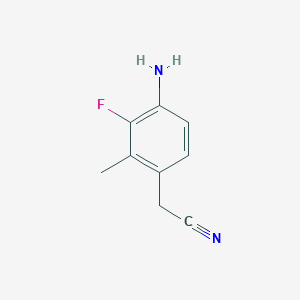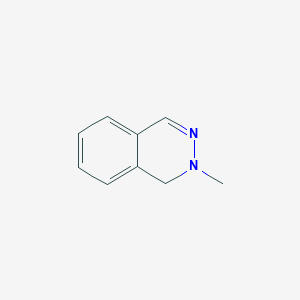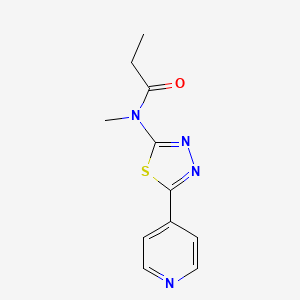
N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide is a chemical compound that features a unique structure combining a pyridine ring, a thiadiazole ring, and a propionamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as a thiosemicarbazide, with a carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyridine boronic acid and a halogenated thiadiazole intermediate.
N-Methylation: The final step involves the methylation of the nitrogen atom in the propionamide group, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The halogen atoms on the thiadiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazoles.
科学的研究の応用
N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
類似化合物との比較
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in having a pyridine ring but lacks the thiadiazole and propionamide groups.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar in having a methylated pyridine ring but lacks the thiadiazole and propionamide groups.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar in having a nitro group on the pyridine ring but lacks the thiadiazole and propionamide groups.
Uniqueness
N-Methyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propionamide is unique due to the combination of the pyridine, thiadiazole, and propionamide groups in its structure. This unique combination imparts specific chemical and physical properties that are not found in the similar compounds listed above.
特性
分子式 |
C11H12N4OS |
|---|---|
分子量 |
248.31 g/mol |
IUPAC名 |
N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H12N4OS/c1-3-9(16)15(2)11-14-13-10(17-11)8-4-6-12-7-5-8/h4-7H,3H2,1-2H3 |
InChIキー |
KQPISGJBXQGWDL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C)C1=NN=C(S1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


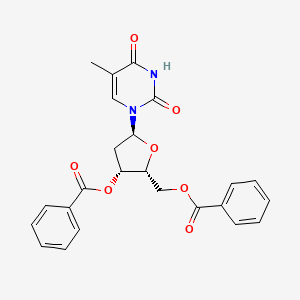
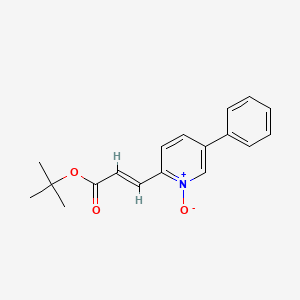
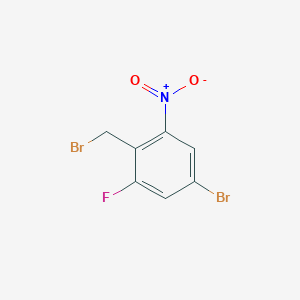
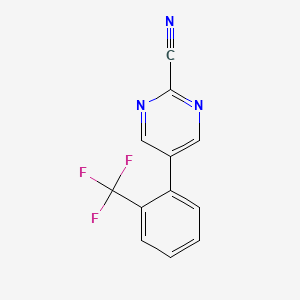
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)

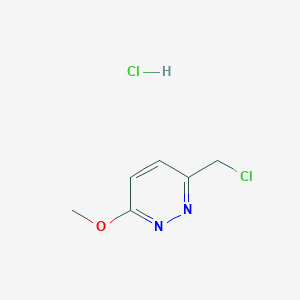
![6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13097861.png)

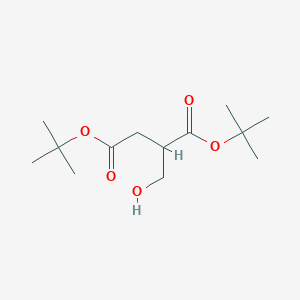
![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)
